1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine
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Overview
Description
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group and pyrazole moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Comparison: Compared to similar compounds, 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the presence of both the piperazine ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H22N4O2S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(1-methylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C16H22N4O2S/c1-14-3-5-16(6-4-14)23(21,22)20-9-7-19(8-10-20)13-15-11-17-18(2)12-15/h3-6,11-12H,7-10,13H2,1-2H3 |
InChI Key |
CKVIEEJCDXPQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CN(N=C3)C |
Origin of Product |
United States |
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